molecular formula C18H21NO5S B11050017 N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide

N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide

Cat. No.: B11050017
M. Wt: 363.4 g/mol
InChI Key: PKPAKVICEPDXSA-UHFFFAOYSA-N
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Description

N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide: is a complex organic compound characterized by its unique structural features. It contains a methanesulfonamide group attached to a phenyl ring, which is further connected to a 6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of intermediate compounds under solvent-free, microwave conditions in the presence of potassium carbonate as a base. This approach has been shown to yield better results compared to conventional synthetic methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and high-throughput screening to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions, providing insights into various biological processes .

Medicine: In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering .

Mechanism of Action

The mechanism of action of N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various cellular pathways, leading to desired biological effects. For example, in cancer research, this compound may inhibit the activity of certain enzymes or receptors involved in tumor growth and proliferation .

Comparison with Similar Compounds

  • (6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
  • N-[2-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N’-methyl-1-indole-1-carboximidamide

Comparison: Compared to similar compounds, N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide stands out due to its unique structural features and versatile applications. Its combination of a methanesulfonamide group with a 6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl moiety provides distinct chemical and biological properties that are not commonly found in other related compounds .

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-22-16-10-12-7-8-24-18(15(12)11-17(16)23-2)13-5-4-6-14(9-13)19-25(3,20)21/h4-6,9-11,18-19H,7-8H2,1-3H3

InChI Key

PKPAKVICEPDXSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)NS(=O)(=O)C)OC

Origin of Product

United States

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